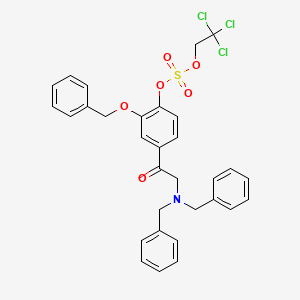
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps. The initial step often includes the protection of functional groups to prevent unwanted reactions. For instance, the benzyloxy group can be introduced through a reaction involving benzyl alcohol and a suitable protecting agent. The dibenzylglycyl moiety can be synthesized through a series of reactions involving glycine derivatives and benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as crystallization, distillation, and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of ethers or esters .
Scientific Research Applications
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dibenzylglycyl moiety may form hydrogen bonds with amino acid residues. The trichloroethyl sulfate group can undergo hydrolysis, releasing reactive intermediates that can modify biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1-(Benzyloxy)-2,2,2-trichloroethyl)pentanamide: Shares the benzyloxy and trichloroethyl groups but differs in the amide linkage.
2,2,2-Trichloroethyl 6β-(phenylacetamido)penici: Contains the trichloroethyl group and is used in antibiotic synthesis.
Uniqueness
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and dibenzylglycyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C31H28Cl3NO6S |
|---|---|
Molecular Weight |
649.0 g/mol |
IUPAC Name |
[4-[2-(dibenzylamino)acetyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C31H28Cl3NO6S/c32-31(33,34)23-40-42(37,38)41-29-17-16-27(18-30(29)39-22-26-14-8-3-9-15-26)28(36)21-35(19-24-10-4-1-5-11-24)20-25-12-6-2-7-13-25/h1-18H,19-23H2 |
InChI Key |
WRGPGQPBNBJBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
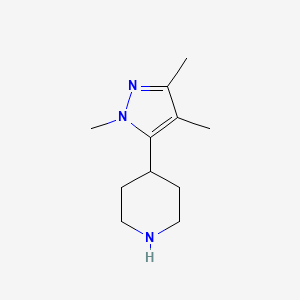
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
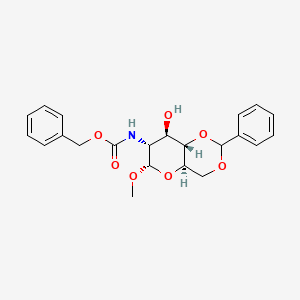

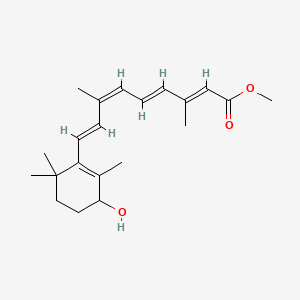
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)


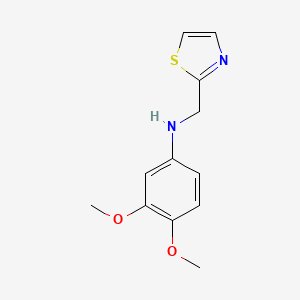
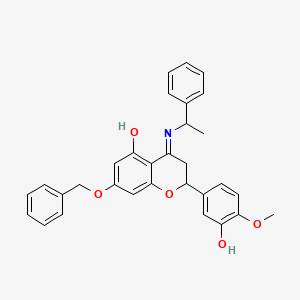
![7-benzyl-4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B13862554.png)
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
